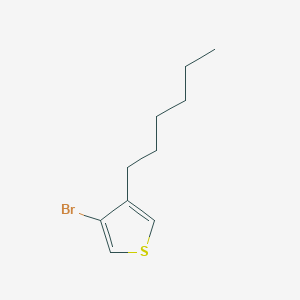

3-Bromo-4-hexylthiophene

Descripción general

Descripción

3-Bromo-4-hexylthiophene is a useful research compound. Its molecular formula is C10H15BrS and its molecular weight is 247.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Photovoltaics

Role in Solar Cells

3-Bromo-4-hexylthiophene is often used as a precursor in the synthesis of conjugated polymers for organic solar cells. Its incorporation into polymer structures enhances the electronic properties necessary for efficient light absorption and charge transport.

Case Study: Poly(3-hexylthiophene) Synthesis

Research has demonstrated that this compound can be polymerized to form poly(3-hexylthiophene), a widely studied material in organic photovoltaics. The polymerization process can be achieved through various methods, including Stille coupling and direct heteroarylation. For instance, studies show that using palladium catalysts can yield high percentages of head-to-tail coupling, which is crucial for optimizing the electronic properties of the resulting polymer .

| Polymerization Method | Yield (%) | Catalyst Used |

|---|---|---|

| Stille Coupling | 99 | Ni(dppe)Cl2 |

| Direct Heteroarylation | Variable | Pd(PPh3)4 |

Organic Field-Effect Transistors (OFETs)

Use in Semiconductor Materials

this compound is also utilized in the fabrication of organic field-effect transistors. The compound's ability to form stable thin films with good charge mobility makes it an attractive choice for semiconductor applications.

Research Findings

Studies indicate that devices made from polymers derived from this compound exhibit improved charge carrier mobility compared to those made from non-brominated analogs. This enhancement is attributed to the bromine substituent's influence on the molecular packing and crystallinity of the polymer .

Conductive Polymers

Synthesis of Regioregular Polymers

The compound serves as a critical building block for synthesizing regioregular polythiophenes, which are essential for high-performance conductive polymers. The presence of bromine allows for further functionalization and modification of thiophene rings, enabling tailored electronic properties.

Table: Properties of Regioregular Polymers

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Moderate |

| Solubility | Good |

Biocompatibility Studies

Allergic Reactions Case Study

While this compound has promising applications, it has also been associated with allergic reactions, particularly dermatitis in laboratory settings. A documented case involved a researcher who developed acute dermatitis after exposure to 3-Hexylthiophene and its brominated derivative during synthesis experiments. This highlights the importance of safety protocols when handling such compounds in research environments .

Propiedades

Número CAS |

827346-70-3 |

|---|---|

Fórmula molecular |

C10H15BrS |

Peso molecular |

247.20 g/mol |

Nombre IUPAC |

3-bromo-4-hexylthiophene |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-12-8-10(9)11/h7-8H,2-6H2,1H3 |

Clave InChI |

MIPGHRJNTJLYPW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1=CSC=C1Br |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.